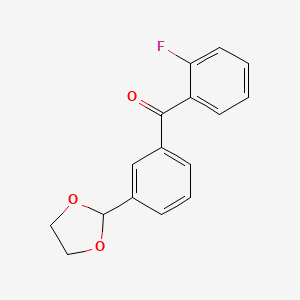

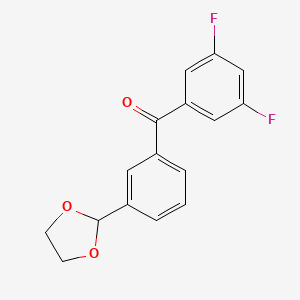

![molecular formula C10H8ClIN2O2 B1328052 6-chloro-8-iodoimidazo[1,2-a]pyridine-2-carboxylate d'éthyle CAS No. 1033463-34-1](/img/structure/B1328052.png)

6-chloro-8-iodoimidazo[1,2-a]pyridine-2-carboxylate d'éthyle

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

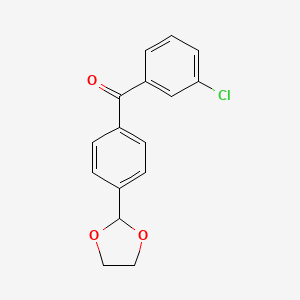

Ethyl 6-chloro-8-iodoimidazo[1,2-a]pyridine-2-carboxylate is a chemical compound that belongs to the class of imidazo[1,2-a]pyridines, which are heterocyclic aromatic compounds containing a pyridine ring fused with an imidazole ring. These compounds are of significant interest due to their diverse biological activities and potential applications in medicinal chemistry.

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridine derivatives often involves multi-step reactions starting from various substrates. For instance, ethyl 2-ethylimidazo[1,2-a]pyridine-3-carboxylate, a related compound, is synthesized through a three-step reaction process, which includes the formation of the imidazo ring . Although the specific synthesis of ethyl 6-chloro-8-iodoimidazo[1,2-a]pyridine-2-carboxylate is not detailed in the provided papers, similar synthetic strategies could be employed, such as halogenation to introduce chlorine and iodine substituents.

Molecular Structure Analysis

The molecular structure of imidazo[1,2-a]pyridine derivatives can be elucidated using techniques like density functional theory (DFT) and x-ray diffraction. For example, the molecular structure of ethyl 2-ethylimidazo[1,2-a]pyridine-3-carboxylate was calculated using DFT and confirmed by single crystal x-ray diffraction, showing consistency between the theoretical and experimental structures . This suggests that a similar approach could be used to analyze the molecular structure of ethyl 6-chloro-8-iodoimidazo[1,2-a]pyridine-2-carboxylate.

Chemical Reactions Analysis

Imidazo[1,2-a]pyridine derivatives can undergo various chemical reactions to form different products. For instance, ethyl 6-amino-5-cyano-4-aryl-2-methyl-4H-pyran-3-carboxylates can be converted into several derivatives, including pyrano[2,3-b]pyridine and pyrano[2,3-d]pyridine derivatives, by reacting with different nucleophilic reagents . This demonstrates the reactivity of the imidazo[1,2-a]pyridine core and its potential to be transformed into a wide range of chemical structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazo[1,2-a]pyridine derivatives can be investigated using DFT, which provides insights into the molecular electrostatic potential and frontier molecular orbitals. Such studies reveal important physicochemical characteristics of the compounds, such as their electronic distribution and reactivity . Additionally, the anti-hepatitis B virus activity of ethyl 6-bromo-8-hydroxyimidazo[1,2-a]pyridine-3-carboxylates suggests that halogenated imidazo[1,2-a]pyridine derivatives could possess significant biological properties .

Applications De Recherche Scientifique

Recherche Antimicrobienne

Le composé a montré un potentiel dans des études antimicrobiennes, en particulier contre Mycobacterium tuberculosis (Mtb), avec des modifications à certaines positions conduisant à une amélioration de la puissance .

Synthèse de Médicaments

Sa similarité structurale avec les dérivés de l'imidazo[1,2-b]pyridazine, qui ont été largement étudiés dans les molécules médicamenteuses, suggère qu'il pourrait être utilisé dans la synthèse de nouveaux produits pharmaceutiques .

Études de Donneur d'Électrons

Les régions donneuses d'électrons du composé peuvent être explorées pour les sites d'attaque nucléophile dans les réactions chimiques .

Études de Théorie de la Fonctionnelle de la Densité (DFT)

Il peut être utilisé dans des études DFT pour comprendre sa structure électronique et ses propriétés .

Safety and Hazards

Propriétés

IUPAC Name |

ethyl 6-chloro-8-iodoimidazo[1,2-a]pyridine-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClIN2O2/c1-2-16-10(15)8-5-14-4-6(11)3-7(12)9(14)13-8/h3-5H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMOLSCRXCGGQIQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN2C=C(C=C(C2=N1)I)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClIN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.54 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

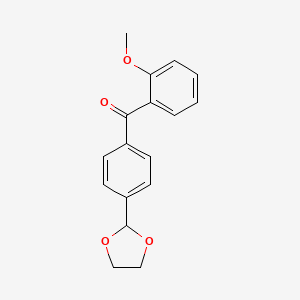

![[4-(1,3-Dioxolan-2-yl)phenyl][4-(methylsulfanyl)phenyl]methanone](/img/structure/B1327988.png)